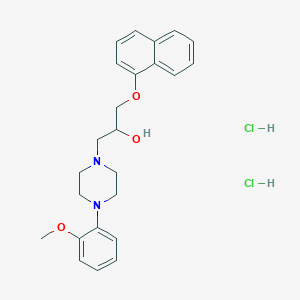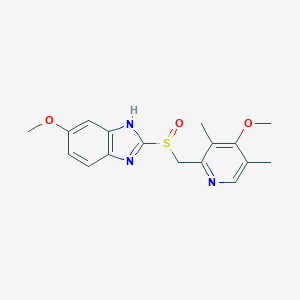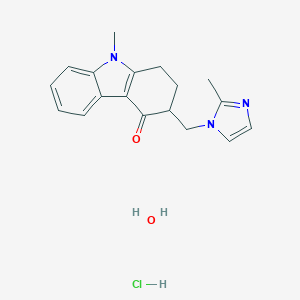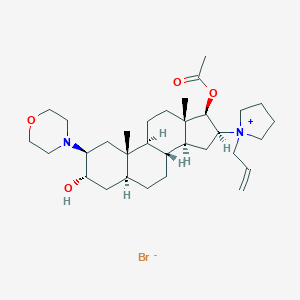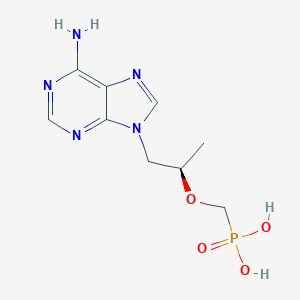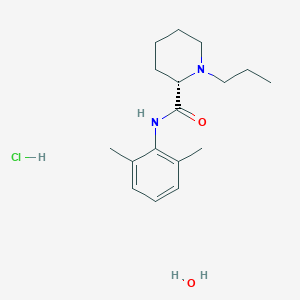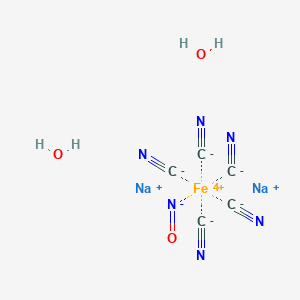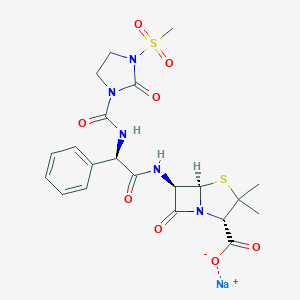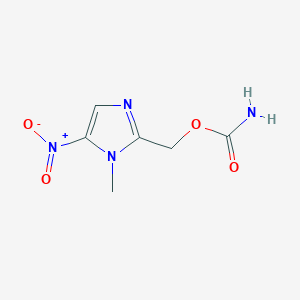
Ronidazole
説明
Ronidazole is an antiprotozoal agent used in veterinary medicine for the treatment of histomoniasis and swine dysentery, as well as Trichomonas gallinae, hexamitosis, Giardia, and Cochlosoma in all aviary birds and pigeons . It may also have use for the treatment of Tritrichomonas foetus infection in cats and for the treatment of Clostridioides difficile infection in humans .
Molecular Structure Analysis
Ronidazole has a molecular formula of C6H8N4O4 and a molecular weight of 200.154 g/mol . It is a carbamate ester that is 5-nitroimidazole in which the hydrogens at positions 1 and 2 are replaced by methyl and (carbamoyloxy)methyl groups, respectively .Chemical Reactions Analysis
Ronidazole has been studied in the context of its degradation by electrochemically simultaneously generated persulfate and ferrous ions . It has also been investigated in the context of its detection and quantification using a water-stable 3D luminescent metal-organic framework .科学的研究の応用
Cell Ablation in Drosophila
Ronidazole is used in combination with the E. coli enzyme Nitroreductase (NTR) to induce cell death in a controlled manner in Drosophila . This method has advantages over other current methods and relies on the exogenous application of Ronidazole . The expression of NTR is controlled spatially using the GAL4/UAS system while temporal control of cell death is achieved through timed feeding of Ronidazole supplied in the diet .
DNA Damage Induction
In cells expressing NTR, Ronidazole is converted to a toxic substance that induces DNA damage and cell death . This property is utilized in research to study the effects and mechanisms of DNA damage in various cell types .
Caspase Cell Death
Ronidazole feeding induces caspase cell death in a range of NTR-expressing cell types, including epithelial cells, neurons, and glia . This provides a method to study the process and effects of caspase cell death in these cell types .
Large-Scale Screening of UAS-RNAi Lines
Ronidazole-NTR requires only two transgenes, a GAL4 driver and UAS-NTR, which is generated as a GFP-NTR fusion. This allows for easy setup of large-scale screening of UAS-RNAi lines .
Superior Prodrug to Metronidazole
Ronidazole has been found to be a superior prodrug to Metronidazole for the NTR system, especially for the study of neuron regeneration in zebrafish larvae . It ablates target cells more efficiently than Metronidazole at lower concentrations .
Study of Neuron Regeneration
The working concentration of Ronidazole does not affect axonal bridge formation during spinal cord regeneration . This makes it particularly useful for studying neuron regeneration in zebrafish larvae .
作用機序
The exact mode of action of Ronidazole is thought to involve the generation of reactive metabolites that cause oxidative damage to proteins and lipids within the parasite. This oxidative stress disrupts the energy metabolism and other vital cellular processes, ultimately leading to the death of the parasites .
将来の方向性
Ronidazole has been repurposed for the treatment of Clostridioides difficile infection (CDI), a principal cause of hospital-acquired infections and fatalities worldwide . It has shown superior killing kinetics when compared to metronidazole, a known anticlostridial agent from the same chemical category . Therefore, Ronidazole merits further investigation as a potential treatment for CDIs .
特性
IUPAC Name |
(1-methyl-5-nitroimidazol-2-yl)methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRTXSWDXZRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045400 | |
| Record name | Ronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ronidazole | |
CAS RN |
7681-76-7 | |
| Record name | 1-Methyl-2-carbamoyloxymethyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ronidazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ronidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ronidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01R4M1063 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ronidazole exert its antiprotozoal activity?
A: Ronidazole, a 5-nitroimidazole, functions as a prodrug. Under anaerobic conditions, it undergoes reductive activation by microbial enzymes like nitroreductase. This reduction generates a cytotoxic nitro radical anion. This radical interacts with crucial biomolecules within the microbe, such as DNA, leading to damage and ultimately cell death. [, ]
Q2: Ronidazole is known for its efficacy against Tritrichomonas foetus. What makes it particularly effective against this parasite?
A: Tritrichomonas foetus thrives in anaerobic environments, like the feline colon. This makes it susceptible to Ronidazole's anaerobic activation and subsequent cytotoxic effects. [, ]
Q3: What is the molecular formula and weight of Ronidazole?
A: The molecular formula of Ronidazole is C7H9N3O4, and its molecular weight is 203.17 g/mol. []
Q4: What is the preferred formulation for administering Ronidazole to cats, and why?
A4: Capsules are the favored dosage form for Ronidazole in cats for several reasons:
- Taste Masking: Capsules effectively mask the extremely bitter taste of Ronidazole. [, ]
- Accurate Dosing: Capsules ensure precise dosing, minimizing the risk of neurotoxicity associated with higher doses. [, ]
- Guaranteed Ingestion: Capsules increase owner confidence that the cat has ingested the entire dose. [, ]
Q5: What strategies have been explored to improve Ronidazole delivery and what are the benefits?
A: Guar gum-coated capsules have been investigated as a means to achieve delayed release of Ronidazole. This formulation resulted in a delayed peak plasma concentration in cats, potentially improving drug efficacy and tolerability. []
Q6: What is the bioavailability of Ronidazole after oral administration in sheep?
A: Oral bioavailability of Ronidazole is extremely low in sheep, ranging from 2.6% to 6.0%. This is attributed to significant metabolism by ruminal microorganisms before the drug reaches systemic circulation. []
Q7: Does the presence of Tritrichomonas foetus infection alter Ronidazole pharmacokinetics in cats?
A: Pharmacokinetic studies in cats have not revealed significant differences in Ronidazole absorption, distribution, metabolism, or excretion between healthy cats and those infected with T. foetus. []
Q8: What is the half-life of Ronidazole in cats?
A: Ronidazole exhibits a relatively long half-life of approximately 10.5 hours in cats. This finding supports the recommendation for once-daily dosing. []
Q9: Has Ronidazole proven effective against Tritrichomonas foetus in clinical settings?
A: Yes. Multiple studies demonstrate that Ronidazole effectively resolves diarrhea and eradicates T. foetus infections in cats. [, , , , , ]
Q10: Is Ronidazole effective against Giardia infections in dogs?
A: Studies suggest that Ronidazole, combined with strict hygiene practices, can effectively reduce Giardia cyst excretion in dogs. This highlights its potential as an alternative treatment for canine giardiosis. []
Q11: Are there alternative applications of Ronidazole in research?
A: Ronidazole has been successfully used for controlled cell ablation in Drosophila research. By pairing it with the enzyme nitroreductase, researchers can induce cell death in a spatially and temporally controlled manner. []
Q12: Has Ronidazole been investigated for its efficacy against Cochlosoma infections?
A: Yes, studies in finches infected with Cochlosoma anatis-like organisms have shown that Ronidazole effectively eliminates the infection. []
Q13: Can Ronidazole be used to treat Tritrichomonas muris infections in laboratory mice?
A: A study demonstrated that a combination of Ronidazole treatment and limited culling successfully eliminated T. muris infection in a rack of research mice. []
Q14: Is there evidence of Ronidazole resistance in Tritrichomonas foetus?
A: Yes, there are documented cases of both in vivo treatment failures and in vitro resistance of T. foetus to Ronidazole, suggesting the emergence of resistant strains. []
Q15: Is there cross-resistance between Ronidazole and other nitroimidazoles?
A: The documented resistance to Ronidazole, coupled with existing concerns regarding metronidazole and tinidazole resistance in T. foetus, suggests a high probability of cross-resistance among 5-nitroimidazole drugs. []
Q16: What are the implications of nitroimidazole cross-resistance in T. foetus?
A: The potential for cross-resistance among nitroimidazoles raises concerns about treatment options for feline trichomoniasis, especially considering the limited availability of alternative effective drugs. []
Q17: Are there any reported side effects of Ronidazole in cats?
A: Yes, Ronidazole can cause reversible neurotoxicity in cats. Signs include nystagmus, ataxia, and behavioral changes. The neurotoxicity is considered dose-dependent. [, , ]
Q18: What analytical techniques are used to determine Ronidazole concentrations in various matrices?
A18: Several analytical methods have been developed to detect and quantify Ronidazole, primarily relying on:
- HPLC (High-Performance Liquid Chromatography): This technique is often coupled with UV detection or mass spectrometry for sensitive and specific analysis. [, , , , ]
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is widely used for trace analysis of Ronidazole and its metabolites in various matrices, including food products, animal tissues, and environmental samples. [, , , , , , , , , , ]
Q19: What are the limitations of using metronidazole to treat Tritrichomonas foetus infections in cats?
A: Metronidazole often shows limited clinical success against T. foetus infections in cats, likely due to factors like in vivo drug distribution and pharmacokinetics rather than inherent resistance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




